Chain-Length Selectivity in Protein Labeling
Azido Myristic Acid (ω-azido-C12, compound 1) yields a distinct and non-redundant protein labeling profile compared to ω-azido-C14 (compound 2), ω-azido-C15 (compound 3), and ω-azido-C16 (compound 4) in RAW264.7 macrophage cells [1]. The C12 probe selectively labels N-myristoylated proteins, whereas the longer-chain probes preferentially detect S-palmitoylated proteins [1]. This chain-length gatekeeping was demonstrated by Hang et al. in a single head-to-head experiment where all four probes were tested in parallel under identical conditions [1].
| Evidence Dimension | Protein labeling profile specificity (SDS-PAGE/streptavidin blot after Staudinger ligation with phosphine-biotin) |
|---|---|
| Target Compound Data | ω-azido-C12 (20 µM) produces a distinct set of labeled protein bands, characteristic of N-myristoylated substrates |
| Comparator Or Baseline | ω-azido-C14 (100 µM), ω-azido-C15 (100 µM), ω-azido-C16 (100 µM) each produce distinct and only partially overlapping banding patterns compared to C12 |
| Quantified Difference | Labeling profiles are qualitatively distinct (chain-length-dependent); labeling with C12 is time- and dose-dependent, confirming active cellular metabolism is required [1] |
| Conditions | RAW264.7 macrophage cells, 6 h metabolic labeling, phosphine-biotin Staudinger ligation, streptavidin-HRP Western blot |
Why This Matters
This establishes that C12 chain length is not interchangeable with C14, C15, or C16 probes; procurement of the correct chain length determines which acylation pathway (N-myristoylation vs. S-palmitoylation) is interrogated.
- [1] Hang HC, Geutjes EJ, Grotenbreg G, Pollington AM, Bijlmakers MJ, Ploegh HL. Chemical probes for the rapid detection of fatty-acylated proteins in mammalian cells. J Am Chem Soc. 2007;129(10):2744–2745. doi:10.1021/ja0685001 View Source
